molecular formula C17H17N3O3 B2483449 1-(4-Methoxyphenyl)-3-(1-methyl-2-oxoindolin-5-yl)urea CAS No. 1170885-11-6

1-(4-Methoxyphenyl)-3-(1-methyl-2-oxoindolin-5-yl)urea

Cat. No. B2483449
CAS RN: 1170885-11-6
M. Wt: 311.341
InChI Key: ZRUFXIKOGFSSKR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds typically involves reactions under specific conditions. For instance, Kariuki et al. (2022) demonstrated the synthesis of a structurally similar compound through a reaction between 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carbohydrazide and indoline-2,3-dione in boiling ethanol under acidic conditions, achieving an 88% yield (Kariuki et al., 2022). This method highlights the importance of precise reactant ratios and conditions in the synthesis of complex organic compounds.

Molecular Structure Analysis

The molecular structure of compounds within this category often involves detailed analysis through spectroscopic techniques. For example, the crystal structure of related urea derivatives has been elucidated using single-crystal X-ray diffraction, showcasing the detailed arrangement of atoms and the molecular geometry (Kumar et al., 2000).

Chemical Reactions and Properties

Chemical reactions involving this compound are influenced by its functional groups. For instance, the presence of the urea functionality allows for specific reactions, such as the formation of hydrogen bonds, which can significantly influence the compound's solubility and reactivity. The urea group's reactivity has been studied in various contexts, including its potential in forming hydrogen-bonded complexes (Butler & Hussain, 1981).

Physical Properties Analysis

The physical properties, such as melting point, solubility, and crystalline form, are crucial for understanding the compound's behavior in different environments. Studies on related compounds have shown that these properties can vary significantly based on molecular structure, as demonstrated by Tutughamiarso et al. (2011), who explored the polymorphs of a related compound (Tutughamiarso et al., 2011).

properties

IUPAC Name

1-(4-methoxyphenyl)-3-(1-methyl-2-oxo-3H-indol-5-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O3/c1-20-15-8-5-13(9-11(15)10-16(20)21)19-17(22)18-12-3-6-14(23-2)7-4-12/h3-9H,10H2,1-2H3,(H2,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRUFXIKOGFSSKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CC2=C1C=CC(=C2)NC(=O)NC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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